4-(2,4,6-Trinitrophenyl)morpholine

Hydrolysis kinetics Nucleophilic aromatic substitution Amine leaving groups

Procure 4-(2,4,6-Trinitrophenyl)morpholine (4-picrylmorpholine) for specialized kinetic assays and acid mixture quality control. Its distinct, base-catalyzed SNAr reactivity differentiates it from piperidine analogs, making it essential for probing leaving group effects. An established indicator for sulfuric-nitric acid at specific water content, this compound provides targeted analytical capability not available with standard TNP derivatives.

Molecular Formula C10H10N4O7
Molecular Weight 298.211
CAS No. 77379-03-4
Cat. No. B2628782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4,6-Trinitrophenyl)morpholine
CAS77379-03-4
Molecular FormulaC10H10N4O7
Molecular Weight298.211
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H10N4O7/c15-12(16)7-5-8(13(17)18)10(9(6-7)14(19)20)11-1-3-21-4-2-11/h5-6H,1-4H2
InChIKeyCPZXPDQTMDRNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4,6-Trinitrophenyl)morpholine (CAS 77379-03-4) Procurement Baseline: Key Properties for Scientific Sourcing


4-(2,4,6-Trinitrophenyl)morpholine (CAS 77379-03-4), also known as 4-picrylmorpholine, is a synthetic nitroaromatic compound comprising a morpholine ring N-substituted with a 2,4,6-trinitrophenyl (picryl) group [1]. The compound has a molecular formula C₁₀H₁₀N₄O₇ and a molecular weight of 298.21 g/mol . It is synthesized via nucleophilic aromatic substitution (SNAr) of picryl chloride with morpholine, yielding orange-yellow needles with a reported melting point of 160–161 °C under standard heating conditions [2]. As a member of the N-(2,4,6-trinitrophenyl)amine class, it exhibits electron-deficient aromatic character due to the three strongly electron-withdrawing nitro groups, which imparts distinct reactivity profiles in nucleophilic substitution and hydrolysis reactions [3].

Why 4-(2,4,6-Trinitrophenyl)morpholine (CAS 77379-03-4) Cannot Be Interchanged with Other Trinitrophenyl Derivatives


Compounds bearing the 2,4,6-trinitrophenyl (TNP) group share a common electron-deficient aromatic core, yet their kinetic behavior in hydrolysis and nucleophilic substitution reactions diverges significantly based on the nature of the amine or ether leaving group [1]. Direct comparative studies demonstrate that N-(2,4,6-trinitrophenyl)morpholine exhibits measurably different hydrolysis kinetics and distinct base-catalysis behavior compared to its piperidine analog [2], and wholly base-catalyzed reactivity with phenyl 2,4,6-trinitrophenyl ether that differs from other amines [3]. Furthermore, the compound serves as a functional indicator for sulfuric-nitric acid mixtures at specific water content, a niche application not documented for closely related TNP derivatives [4]. Substituting with an alternative TNP compound without verifying the specific kinetic or functional equivalence introduces quantifiable experimental variability and may invalidate assay or process reproducibility.

4-(2,4,6-Trinitrophenyl)morpholine (CAS 77379-03-4) Product-Specific Quantitative Differentiation Evidence


Differential Hydrolysis Kinetics: 4-(2,4,6-Trinitrophenyl)morpholine vs. N-(2,4,6-Trinitrophenyl)piperidine

In a direct head-to-head kinetic study of hydrolysis reactions under identical conditions, N-(2,4,6-trinitrophenyl)morpholine and N-(2,4,6-trinitrophenyl)piperidine both exhibited two well-separated kinetic processes (a fast reversible σ-complex formation and a slower irreversible step leading to picrate ion) [1]. While the qualitative kinetic profile is shared, the calculated rate constants for the two compounds differed measurably [2]. This indicates that the heteroatom in the saturated ring (oxygen in morpholine vs. methylene in piperidine) influences the leaving group ability of the amine in SNAr hydrolysis, a distinction that may affect reaction outcomes in synthetic or degradation studies.

Hydrolysis kinetics Nucleophilic aromatic substitution Amine leaving groups

Distinct Base-Catalysis Behavior: 4-(2,4,6-Trinitrophenyl)morpholine Reactivity with Phenyl 2,4,6-Trinitrophenyl Ether

Kinetic studies of the reaction of phenyl 2,4,6-trinitrophenyl ether with various amines in benzene revealed that base catalysis was observed for all amines tested except n-butylamine [1]. Crucially, the overall reaction with morpholine was found to be wholly base-catalyzed, distinguishing it from piperidine, n-butylamine, aniline, and benzylamine under the same conditions [2]. This complete dependence on base catalysis indicates a unique mechanistic pathway for the morpholine derivative, which must be accounted for in synthetic applications.

Base catalysis SNAr kinetics Amine nucleophilicity

Niche Functional Application: 4-(2,4,6-Trinitrophenyl)morpholine as Indicator for Sulfuric-Nitric Acid Mixtures

Among a series of synthesized nitro derivatives of diphenylamine and trinitrophenyl derivatives of saturated nitrogen heterocycles, N-(2,4,6-trinitrophenyl)morpholine was specifically identified as a viable indicator for the direct determination of the Hammett acidity function (H₀) in sulfuric-nitric acid mixtures [1]. The study demonstrated that for acid mixtures containing 60% (mol) water with varying ratios of sulfuric and nitric acids, both 4,4'-dinitrodiphenylamine and N-(2,4,6-trinitrophenyl)morpholine could be effectively employed [2]. This application is not documented for other structurally similar TNP derivatives.

Acid mixture analysis Hammett acidity function Nitroaromatic indicators

Verified Spectral Fingerprint: 4-(2,4,6-Trinitrophenyl)morpholine Spectroscopic Reference Data Availability

4-Picrylmorpholine (4-(2,4,6-trinitrophenyl)morpholine) is included in the SpectraBase spectral database with three NMR spectra and one FTIR spectrum [1]. This curated spectral reference collection enables unambiguous identification and purity verification, reducing the need for in-house characterization of novel TNP derivatives. While many TNP derivatives lack publicly available spectral data, the availability of authenticated NMR and FTIR references for this compound streamlines quality control and regulatory documentation.

NMR spectroscopy FTIR spectroscopy Compound identification

Reproducible Synthesis Protocol with Defined Yield and Melting Point: 4-(2,4,6-Trinitrophenyl)morpholine

A documented synthetic protocol for 4-picrylmorpholine from picryl chloride and morpholine in ethanol yields 90% product after 30 minutes of reflux, with orange-yellow needles exhibiting a reproducible melting point of 160–161 °C (single melt) or a double melt at 147.5–148.5 °C and 166–166.5 °C depending on heating rate [1]. This established procedure provides a reliable benchmark for compound identity and purity verification, whereas alternative TNP derivatives may lack published, reproducible synthetic and characterization parameters.

Synthesis reproducibility Melting point Crystallization

4-(2,4,6-Trinitrophenyl)morpholine (CAS 77379-03-4) Application Scenarios Based on Differentiated Evidence


Mechanistic Studies of Amine Leaving Groups in SNAr Hydrolysis

Researchers investigating the influence of heteroatom substitution on amine leaving group ability in nucleophilic aromatic substitution can employ 4-(2,4,6-trinitrophenyl)morpholine as a kinetically distinct comparator to N-(2,4,6-trinitrophenyl)piperidine. The measurable difference in hydrolysis rate constants under identical conditions [1] provides a quantitative basis for probing electronic and steric effects in SNAr mechanisms, particularly in aqueous or mixed solvent systems.

Kinetic Modeling of Base-Catalyzed SNAr Reactions

For synthetic chemists developing or optimizing SNAr reactions with trinitro-activated substrates, 4-(2,4,6-trinitrophenyl)morpholine serves as a prototypical wholly base-catalyzed amine nucleophile. Its distinct kinetic profile compared to piperidine, n-butylamine, aniline, and benzylamine [2] makes it a valuable reference compound for elucidating base catalysis mechanisms and for designing reaction conditions that require explicit base dependence.

Analytical Indicator for Sulfuric-Nitric Acid Mixture Acidity Determination

Industrial and research laboratories involved in nitration processes, acid mixture quality control, or Hammett acidity function (H₀) measurements can utilize 4-(2,4,6-trinitrophenyl)morpholine as a validated indicator for sulfuric-nitric acid mixtures containing 60% (mol) water [3]. This niche analytical application is not documented for most TNP derivatives, making the compound a targeted procurement choice for this specific acid system.

Quality Control and Identity Verification via Authenticated Spectral Reference

Analytical chemistry and quality assurance laboratories can expedite compound identity confirmation and purity assessment using the publicly available NMR and FTIR spectral references for 4-picrylmorpholine [4]. This reduces reliance on in-house characterization and supports compliance with documentation requirements in regulated research environments.

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